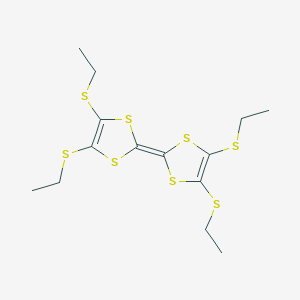

Tetrakis(ethylthio)tetrathiafulvalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4,5-bis(ethylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(ethylsulfanyl)-1,3-dithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20S8/c1-5-15-9-10(16-6-2)20-13(19-9)14-21-11(17-7-3)12(22-14)18-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDJYFLUQDMPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(SC(=C2SC(=C(S2)SCC)SCC)S1)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393303 | |

| Record name | Tetrakis(ethylthio)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104515-79-9 | |

| Record name | Tetrakis(ethylthio)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivative Functionalization for Tetrakis Ethylthio Tetrathiafulvalene Analogues

Strategies for the Synthesis of Tetrakis(ethylthio)tetrathiafulvalene

The synthesis of Tetrakis(ethylthio)tetrathiafulvalene, like many other TTF derivatives, typically involves the coupling of 1,3-dithiole-2-thione (B1293655) or 1,3-dithiole-2-one building blocks. wikipedia.org A common precursor for derivatives is tetrakis(benzoylthio)tetrathiafulvalene, which can be prepared in a one-step procedure using octacarbonyldicobalt. rsc.org This precursor is valuable for creating functionalized bis(ethylenedithio)tetrathiafulvalene (B1211981) derivatives. rsc.org

Another approach involves the synthesis of related compounds like tetrakis(methylthio)bis(vinylenedithio)-tetrathiafulvalene (TMTVT), a TTF derivative with twelve sulfur atoms. oup.com The synthesis of TMTVT starts from 4,5-(vinylenedithio)-1,3-dithiole-2-thione. oup.com These synthetic routes highlight the modular nature of TTF chemistry, allowing for the creation of a wide array of derivatives with tailored properties.

Approaches for the Preparation of Radical Cation Salts of Tetrakis(ethylthio)tetrathiafulvalene

Radical cation salts of Tetrakis(ethylthio)tetrathiafulvalene are of particular interest due to their conducting properties. A straightforward method to prepare these salts involves the chemical oxidation of the neutral TTF derivative.

For instance, the radical cation salt [C₁₆H₂₀S₈]•⁺[NTf₂]⁻ can be synthesized by reacting Tetrakis(ethylthio)tetrathiafulvalene with tris(4-bromophenyl)aminium bis(trifluoromethanesulfonyl)imide ([TBPA]•⁺[NTf₂]⁻) in dehydrated dichloromethane (B109758). mdpi.com The resulting salt precipitates and can be purified by recrystallization. mdpi.com This method provides a high yield of the desired deep green crystals. mdpi.com

Electrocrystallization is another widely used technique to grow single crystals of radical cation salts. researchgate.net This method involves the slow electrochemical oxidation of the donor molecule in the presence of a supporting electrolyte containing the desired counter-anion. The conditions for electrocrystallization, such as the solvent, temperature, and current density, are crucial for obtaining high-quality crystals.

General Synthetic Routes for Functionalized Tetrathiafulvalene (B1198394) Derivatives

The versatility of the TTF core allows for extensive functionalization, leading to a vast library of derivatives with diverse electronic and structural properties. uni-bonn.de These functionalized derivatives are key components in the development of molecular switches, sensors, and advanced materials. rsc.org

Thiolate Deprotection-Alkylation Procedures

A key strategy for functionalizing the TTF scaffold involves the deprotection of thiolate groups followed by alkylation. This method allows for the introduction of various side chains onto the TTF core. For example, tetrakis(benzoylthio)tetrathiafulvalene can serve as a synthon where the benzoyl protecting groups are removed to generate reactive thiolates. rsc.org These thiolates can then be reacted with a range of electrophiles to introduce new functionalities.

Wittig-Type, Cross-Coupling, Reduction, and Alkylation Reactions

A variety of modern synthetic organic reactions are employed to create functionalized TTF derivatives. Wittig-type reactions have been utilized to synthesize TTFs containing acetoxyphenyl and hydroxyphenyl units. researchgate.net

Cross-coupling reactions, such as the Sonogashira-Hagihara coupling, have been used to prepare conjugated microporous polymer networks incorporating the TTF unit. nih.gov This reaction couples a TTF derivative with a linker molecule like 1,3,5-triethynylbenzene. nih.gov

Reduction and alkylation reactions are also fundamental in modifying the periphery of the TTF molecule. For example, the synthesis of tetraphenylammonium salts, which can act as cations in TTF-based systems, involves intermolecular radical coupling followed by removal of protecting groups. nih.gov

Chemical Oxidation Strategies for Stabilizing Oxidized Species

The ability of TTF and its derivatives to exist in three stable oxidation states (neutral, radical cation, and dication) is central to their application in molecular electronics. nih.govbeilstein-journals.org Chemical oxidation is a common method to access and stabilize the oxidized species.

A variety of oxidizing agents can be used, with the choice depending on the desired oxidation state and the specific TTF derivative. For the first one-electron oxidation to the radical cation (TTF•⁺), milder oxidants are typically employed. nih.govbeilstein-journals.org The stability of these oxidized species is often enhanced by the formation of dimers or through interactions with counter-ions in the solid state. mdpi.comnih.gov

In the context of metal-organic frameworks (MOFs) incorporating TTF-based linkers, chemical oxidation can be used to modify the properties of the material. acs.org For example, a TTF-based MOF can be oxidized by applying a constant potential, leading to the formation of TTF•⁺ radical cations within the framework, which can be confirmed by techniques like EPR spectroscopy. acs.org The stability of these oxidized species within the MOF structure is crucial for applications such as sensing and catalysis. acs.org The redox stability of TTF derivatives can also be enhanced through molecular engineering, for instance, by incorporating hydrophobic chains to suppress dimerization. rsc.org

Electronic Structure and Redox Chemistry of Tetrakis Ethylthio Tetrathiafulvalene Systems

Multielectron Redox Activity of the TTF Core

The TTF framework is renowned for its capacity to undergo multielectron redox processes, forming stable radical cations and dications. rsc.org This behavior is central to its function as a molecular switch and a building block for conductive materials. beilstein-journals.orgnih.gov The stability of these oxidized forms is a key feature, distinguishing TTF and its derivatives from many other organic redox-active molecules. nih.gov

The hallmark of the TTF core's redox chemistry is its stepwise oxidation. rsc.orgmdpi.com It undergoes two sequential and reversible one-electron oxidations. The first oxidation removes an electron from the neutral TTF molecule to form a stable radical cation (TTF•+). beilstein-journals.orgnih.gov A subsequent oxidation step generates the corresponding dication (TTF2+). beilstein-journals.orgnih.govwikipedia.org

These two oxidation processes are typically well-separated and can be observed as distinct waves in electrochemical measurements like cyclic voltammetry. wikipedia.orgnih.gov This separation indicates that the removal of the second electron is significantly more difficult than the first, a consequence of the increased positive charge on the molecule. The stability of the radical cation is notable, with some TTF radical cations being stable enough to be isolated. beilstein-journals.orgnih.gov This multi-stage redox activity allows TTF-based systems to exist in three distinct, stable oxidation states (neutral, radical cation, and dication), which can be reversibly interconverted by electrochemical or chemical means. rsc.orgbeilstein-journals.org In compounds like tetrakis(methylthio)tetrathiafulvalene (B1330935) (TMT-TTF), a close analog of tetrakis(ethylthio)tetrathiafulvalene, these distinct oxidation states (TTF•+ and TTF2+) have been identified within the crystal structures of hybrid materials. acs.org

The remarkable stability of the oxidized TTF species can be explained by the phenomenon of stepwise aromatization. beilstein-journals.orgnih.gov In its neutral state, the TTF molecule consists of two 1,3-dithiolylidene rings linked by a central carbon-carbon double bond. beilstein-journals.org These rings are considered pro-aromatic.

Upon the first one-electron oxidation to form the TTF•+ radical cation, one of the 1,3-dithiolylidene rings achieves an aromatic 6π-electron configuration. beilstein-journals.orgnih.govwikipedia.org This transformation is accompanied by a significant structural change: while the neutral TTF molecule typically has a non-planar, boat-shaped conformation, the radical cation planarizes to optimize π-orbital overlap and delocalization of the charge and spin density. beilstein-journals.orgnih.gov The second one-electron oxidation to form the TTF2+ dication results in both 1,3-dithiolylidene rings attaining an aromatic 6π-electron configuration. beilstein-journals.orgnih.gov This dicationic species is often characterized by a twisted conformation around the central, now formally single, C-C bond. beilstein-journals.orgnih.gov This gain in aromaticity at each oxidation step provides a thermodynamic driving force that contributes significantly to the stability of the resulting cation and dication species. beilstein-journals.org

Electrochemical Investigations of Tetrakis(ethylthio)tetrathiafulvalene and its Derivatives

Electrochemical methods are indispensable for characterizing the electron-donating capabilities and redox behavior of TTF derivatives. researchgate.net These techniques provide quantitative data on oxidation potentials and offer insights into the mechanisms of electron transfer and the stability of the generated species.

Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of TTF systems. researchgate.netnih.gov A typical cyclic voltammogram for a TTF derivative displays two distinct, reversible oxidation peaks, corresponding to the sequential formation of the radical cation (TTF → TTF•+) and the dication (TTF•+ → TTF2+). rsc.orgwikipedia.orgrsc.org The potentials at which these oxidations occur are a direct measure of the molecule's electron-donating ability; lower oxidation potentials indicate a stronger electron donor. beilstein-journals.org

The reversibility of the peaks in a CV experiment is indicative of the stability of the oxidized species on the timescale of the measurement. beilstein-journals.org For many TTF derivatives, including those functionalized with alkylthio groups, these processes are fully reversible. nih.govrsc.org The separation between the first and second oxidation potentials (ΔE = E₂ - E₁) provides information about the electronic communication within the molecule and the stability of the intermediate radical cation. At high local concentrations, interactions between neutral and radical cation species can lead to the formation of mixed-valence dimers, which can be detected by the splitting of the first oxidation wave in the voltammogram. nih.gov

The electrochemical properties of the TTF core are highly tunable through chemical modification. nih.gov The nature of the substituents attached to the TTF skeleton significantly influences its oxidation potentials. Electron-donating groups, such as the ethylthio (-SEt) groups in tetrakis(ethylthio)tetrathiafulvalene, increase the electron density of the TTF core. This enhanced electron density raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule easier to oxidize and thus lowering its oxidation potentials compared to the unsubstituted parent TTF. Conversely, electron-withdrawing groups increase the oxidation potentials. researchgate.net

The molecular architecture also plays a critical role. nih.gov For instance, linking two TTF units together through a conjugated bridge can lead to complex electrochemical behavior. nih.gov Depending on the nature of the bridge, the two TTF moieties can behave as independent redox centers or exhibit significant electronic communication, resulting in multiple oxidation waves as the entire system is oxidized in steps. nih.gov The structure of complexes containing TTF can also influence their redox behavior; for example, the reduction potentials of certain TTF-[FeFe] hydrogenase mimics are affected by the distribution of their LUMO orbitals, which can be centered on either the TTF fragment or the inorganic cluster depending on the specific linkage. acs.org

Theoretical and Computational Analyses of Electronic Structure

Theoretical and computational methods provide deep insights into the electronic structure of TTF derivatives, complementing experimental findings. nih.govresearchgate.net These analyses help to explain the observed redox properties, predict the behavior of new derivatives, and understand the nature of bonding in their various oxidation states.

Density Functional Theory (DFT) and other computational approaches are used to calculate the energies and distributions of molecular orbitals, particularly the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netacs.org The energy of the HOMO is directly related to the first oxidation potential, and calculations can accurately predict trends in electron-donating ability across a series of derivatives. researchgate.netnih.gov Computational models show that for many TTF derivatives, the HOMO is primarily localized on the central TTF core, confirming its role as the primary electron-donating unit. researchgate.net

Table of Oxidation Potentials for TTF and its Derivatives

Density Functional Theory (DFT) for Ground State Electronic Properties

Density Functional Theory has been effectively applied to investigate the electronic structure and magnetic properties of radical cation salts of Tetrakis(ethylthio)tetrathiafulvalene. These studies are crucial for understanding the behavior of these molecules in the solid state, which is fundamental to their application in electronic materials.

A significant area of research has been on the radical cation salt [1•+][NTf2−], where ‘1•+’ represents the Tetrakis(ethylthio)tetrathiafulvalene radical cation and [NTf2−] is the bis(trifluoromethanesulfonyl)imide anion. mdpi.com Single-crystal structure analysis reveals that in the crystalline phase, the radical cations form a π-dimer structure. researchgate.net This dimerization is a key factor influencing the material's properties.

In the solid crystalline state, the material exhibits diamagnetic behavior. This is the result of strong antiferromagnetic interactions between the unpaired electrons of the two radical cation units within the π-dimer. researchgate.net The strength of this magnetic coupling, known as the exchange interaction (J), has been quantified using DFT calculations. The calculations were performed on two crystallographically independent dimer structures, identified as dimer-A and dimer-B. researchgate.net The results demonstrate a significant antiferromagnetic coupling, which is consistent with the experimentally observed diamagnetism, characterized by an extremely weak Electron Spin Resonance (ESR) signal in the crystalline state. mdpi.comresearchgate.net

Upon heating, the salt undergoes a phase transition from a diamagnetic solid to a paramagnetic liquid. mdpi.com This change is attributed to the dissociation of the π-dimers, leading to monomeric radical cations that act as independent paramagnetic centers. researchgate.net

The calculated exchange interaction values from DFT provide quantitative insight into the electronic coupling responsible for the observed magnetic properties.

Interactive Table: DFT Calculated Exchange Interaction in Tetrakis(ethylthio)tetrathiafulvalene Radical Cation Dimers

| Dimer Conformation | Calculated Exchange Interaction (J/k_B) (K) |

| Dimer-A | -4.45 x 10³ |

| Dimer-B | -4.90 x 10³ |

| Data sourced from a study on the radical cation salt [1•+][NTf2−], where calculations were used to understand the magnetic properties. researchgate.net The negative sign indicates an antiferromagnetic interaction. |

As per the instructions to focus solely on Tetrakis(ethylthio)tetrathiafulvalene, a comprehensive search of the available literature did not yield specific research findings for the following sections:

Solvent Effects on Frontier Molecular Orbitals and Reactivity Indices

Therefore, to maintain strict adherence to the provided outline and content constraints, these sections have been omitted.

Charge Transfer Phenomena in Tetrakis Ethylthio Tetrathiafulvalene Complexes

Formation and Characterization of Charge Transfer (CT) Complexes

Charge transfer complexes are formed through the interaction of an electron donor and an electron acceptor. bohrium.comnih.govrsc.org In the case of tetrakis(ethylthio)tetrathiafulvalene, its strong electron-donating nature makes it an excellent candidate for forming such complexes with various electron-poor molecules. rsc.orgrsc.orgresearchgate.netnih.gov

Electron Donor-Acceptor Interactions and Structural Motifs

The formation of charge transfer complexes involving tetrakis(ethylthio)tetrathiafulvalene is driven by the transfer of electron density from its highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of an acceptor molecule. This interaction leads to the formation of distinct structural motifs, often characterized by stacked arrangements of the donor and acceptor molecules. rsc.orgrsc.org

In the solid state, these complexes can exhibit either mixed or segregated stacks. Mixed stacks consist of alternating donor and acceptor molecules, while segregated stacks are formed by separate columns of donors and acceptors. rsc.orgrsc.org The specific arrangement is influenced by factors such as the steric and electronic properties of the constituent molecules and the crystallization conditions. For instance, the charge-transfer complex of TTF with hexanitrostilbene (B7817115) (HNS) forms infinite helices of alternating donor and acceptor moieties. rsc.org

The degree of charge transfer in these complexes can be partial or complete, leading to materials with a range of electronic properties, from insulators to semiconductors and even conductors. Spectroscopic techniques such as UV-Vis-NIR, Raman, and EPR are crucial for characterizing the extent of charge transfer. rsc.org

| Technique | Information Obtained |

|---|---|

| UV-Vis-NIR Spectroscopy | Identifies charge transfer bands, providing information on the energy of the electronic transition between the donor and acceptor. |

| Raman Spectroscopy | Sensitive to changes in bond lengths upon charge transfer, allowing for the estimation of the degree of charge transfer. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detects and characterizes species with unpaired electrons, such as radical ions formed in charge transfer complexes. |

Mechanochemical Synthesis of CT Complexes

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a facile and environmentally friendly method for synthesizing charge transfer complexes. This solvent-free or liquid-assisted grinding approach can lead to the formation of novel polymorphs and materials that may not be accessible through traditional solution-based methods. odu.edu

The reaction between tetrathiafulvalene (B1198394) and chloranil (B122849), for example, has been studied under both neat mechanochemical conditions and liquid-assisted grinding. odu.edu While both methods yield the same green tetrathiafulvalene chloranil polymorph, the reaction kinetics differ significantly. The neat mechanochemical synthesis follows a second-order rate law, whereas the faster liquid-assisted grinding reaction is described by a 3D diffusion-controlled model. odu.edu This highlights the influence of the reaction conditions on the underlying mechanism of charge transfer complex formation.

Supramolecular Assembly and π-Dimerization of Radical Cations

Upon one-electron oxidation, tetrakis(ethylthio)tetrathiafulvalene forms a stable radical cation. These radical cations can self-assemble through non-covalent interactions, most notably π-dimerization, to form supramolecular structures in both the solid state and solution. proquest.commdpi.comnih.gov

π-Dimer Structures in Solid and Solution States

In the solid state, the radical cation of tetrakis(ethylthio)tetrathiafulvalene readily forms π-dimers. proquest.commdpi.com Single-crystal X-ray analysis of the radical cation salt [tetrakis(ethylthio)tetrathiafulvalene]•+[NTf2]− reveals the formation of two distinct, yet similar, crystallographically independent π-dimers. mdpi.com These dimers are characterized by close intermolecular contacts, with distances between sulfur atoms of approximately 3.3–3.4 Å, which is shorter than the sum of their van der Waals radii (3.7 Å). mdpi.com

The electronic spectrum of the solid-state material exhibits broad absorption bands in the visible and near-infrared (NIR) regions, which are characteristic of π-dimer structures. mdpi.com In solution, the existence of these π-dimers is also supported by spectroscopic evidence, although their stability is influenced by factors such as solvent polarity and temperature. proquest.comcapes.gov.br The encapsulation of TTF radical cation dimers within host molecules like cucurbit northwestern.eduuril has been shown to stabilize these species at room temperature. nih.gov

Antiferromagnetic Interactions and Paramagnetic Transitions

The formation of π-dimers has a profound effect on the magnetic properties of tetrakis(ethylthio)tetrathiafulvalene radical cation salts. In the crystalline state, the unpaired electrons on the adjacent radical cations within a π-dimer can couple antiferromagnetically. proquest.commdpi.com This strong antiferromagnetic interaction leads to a diamagnetic or very weakly paramagnetic ground state, as evidenced by an extremely weak ESR signal. proquest.commdpi.com

A fascinating phenomenon is observed in the radical cation salt [tetrakis(ethylthio)tetrathiafulvalene]•+[NTf2]−, which undergoes a solid-liquid phase transition upon heating to 144 °C. proquest.commdpi.com In the liquid state, the π-dimers dissociate into individual radical cations, resulting in a transition to a paramagnetic state with significantly stronger ESR signals. proquest.commdpi.com This reversible transition between a diamagnetic solid and a paramagnetic liquid is accompanied by notable changes in the material's photophysical properties. proquest.com

| Phase | Dominant Species | Magnetic Behavior | ESR Signal |

|---|---|---|---|

| Crystalline Solid | π-Dimers | Antiferromagnetic | Extremely Weak |

| Liquid | Monomeric Radical Cations | Paramagnetic | Significantly Stronger |

Mixed-Valence and Radical-Cation Dimer Stabilities

In systems where multiple tetrathiafulvalene units are present, sequential oxidation can lead to the formation of mixed-valence and radical-cation dimers. nih.govnih.gov A mixed-valence dimer consists of a neutral TTF molecule and a TTF radical cation, while a radical-cation dimer is composed of two TTF radical cations.

The stability of these dimers is influenced by the molecular architecture. For example, aryl-fused tetrathiafulvalene derivatives have shown enhanced stability for both mixed-valence and radical-cation dimers compared to pristine tetrathiafulvalene. nih.gov This increased stability is attributed to dispersion-driven binding augmented by the additional π-surface of the fused aryl group. nih.gov The formation of these dimer species can be monitored by spectroelectrochemical methods, with characteristic absorption bands appearing in the near-infrared (NIR) region. nih.gov The mechanically interlocked framework of catenanes can also create an ideal environment for the formation of highly stable TTF dimers. northwestern.edu

Spectroscopic Probing of Charge Transfer States

The transfer of charge in complexes involving Tetrakis(ethylthio)tetrathiafulvalene (TTC₂-TTF) results in distinct electronic and structural modifications that can be meticulously examined using various spectroscopic techniques. These methods provide a window into the nature of the charge-transfer states, offering detailed information on electron distribution, spin states, and molecular vibrations.

UV-Vis-NIR (Ultraviolet-Visible-Near Infrared) absorption spectroscopy is a fundamental tool for characterizing the electronic transitions in TTC₂-TTF and its charge-transfer complexes. The oxidation of the TTC₂-TTF molecule from its neutral state to its radical cation (TTC₂-TTF•⁺) and dication (TTC₂-TTF²⁺) states induces significant changes in its electronic absorption spectrum. beilstein-journals.org

The neutral TTC₂-TTF molecule typically exhibits absorptions in the UV region, corresponding to π-π* transitions. Upon one-electron oxidation to the radical cation, new, strong absorption bands appear in the visible and near-infrared (NIR) regions. beilstein-journals.org These bands are characteristic signatures of the open-shell electronic structure of the radical cation. For instance, TTF radical cations generally show two prominent absorption bands, with one often located around 450 nm and another at lower energy, in the 600-1000 nm range. beilstein-journals.org

Further oxidation to the dication state leads to the disappearance of the radical cation's absorption bands and the emergence of new features, or a shift to a transparent state in the visible region, as the molecule attains a closed-shell electronic configuration. beilstein-journals.org In solution, the radical cations can exist in equilibrium between monomeric (paramagnetic) and dimeric (often diamagnetic) forms. This dimerization process can be observed spectroscopically, often resulting in characteristic blue shifts of the monomer absorption bands, a phenomenon known as Davydov shifting, which is indicative of an H-aggregate-type arrangement. beilstein-journals.org The electronic spectra of TTC₂-TTF complexes are therefore highly sensitive to the degree of charge transfer, the aggregation state of the radical cations, and the surrounding chemical environment.

Table 1: Characteristic UV-Vis-NIR Absorption Bands for TTF Derivatives in Different Oxidation States

| Oxidation State | Typical Absorption Region | Electronic Transition Type | Notes |

| Neutral (TTF) | Ultraviolet (~300-400 nm) | π → π | Corresponds to the HOMO-LUMO transition of the neutral molecule. beilstein-journals.org |

| Radical Cation (TTF•⁺) | Visible & NIR (~450 nm & ~600-1000 nm) | Intramolecular transitions | The presence of these bands is a key indicator of radical cation formation. beilstein-journals.org |

| Dimer ([TTF•⁺]₂) | Visible & NIR | Exciton coupling / Intermolecular CT | Bands are often blue-shifted compared to the monomer. beilstein-journals.org |

| Dication (TTF²⁺) | Typically UV | π → π | Absorption in the visible/NIR region is significantly reduced or absent. beilstein-journals.org |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as the TTC₂-TTF•⁺ radical cation. beilstein-journals.orgmdpi.com This method provides direct information about the spin structure, including the electronic environment of the unpaired electron and interactions between different spin centers. mdpi.com

The ESR spectrum of a TTC₂-TTF•⁺ radical cation typically displays a single, narrow signal. researchgate.net The g-value of this signal is characteristic of TTF-based radicals, usually close to the free-electron value but slightly higher due to spin-orbit coupling contributions from the sulfur atoms. researchgate.netchemrxiv.org The precise g-value and the linewidth of the ESR signal are sensitive to the molecular structure and the local environment. researchgate.net

ESR spectroscopy is particularly useful for distinguishing between isolated (monomeric) radical cations, which are paramagnetic and thus ESR-active, and π-dimers where the spins are strongly coupled. beilstein-journals.orgmdpi.com In many solid-state TTC₂-TTF salts, the radical cations form π-dimers with strong antiferromagnetic interactions between the unpaired electrons. mdpi.com This coupling leads to a diamagnetic (singlet) ground state, rendering the dimer ESR-silent at low temperatures. mdpi.com However, a weak ESR signal may emerge upon heating due to the thermal population of an excited triplet state. mdpi.com Detailed analysis of the ESR spectra of this thermally excited triplet species, including its zero-field splitting parameters (D and E), can provide valuable information on the distance and orientation of the radical cations within the dimer. mdpi.com For example, in studies of the [TTC₂-TTF•⁺][NTf₂⁻] salt, an extremely weak ESR signal in the crystalline state confirmed strong antiferromagnetic interactions within π-dimers. mdpi.com

Table 2: Representative ESR Spectroscopic Data for a TTC₂-TTF Radical Cation Salt Dimer

| Parameter | Value | Description | Reference |

| g-values (triplet state) | |||

| gₓₓ | 2.018 | g-tensor component along the x-axis | mdpi.com |

| gᵧᵧ | 2.003 | g-tensor component along the y-axis | mdpi.com |

| g₂₂ | 2.003 | g-tensor component along the z-axis | mdpi.com |

| Zero-Field Splitting (triplet state) | |||

| |D/hc| | 0.0140 cm⁻¹ | Axial zero-field splitting parameter, related to the average distance between the two unpaired electrons. | mdpi.com |

| |E/hc| | 0.000384 cm⁻¹ | Rhombic zero-field splitting parameter, indicating deviation from axial symmetry. | mdpi.com |

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a sensitive probe for the molecular structure of TTC₂-TTF and its modifications upon charge transfer. nih.govharvard.edu The frequencies of specific vibrational modes, particularly the stretching modes of the central and outer C=C double bonds of the TTF core, are known to be linearly correlated with the degree of oxidation of the molecule. harvard.edu This makes vibrational spectroscopy an excellent tool for quantitatively determining the charge state of TTC₂-TTF in its complexes.

In neutral TTC₂-TTF, the central C=C bond has a high degree of double-bond character, resulting in a high-frequency Raman band. As the molecule is oxidized to the radical cation (TTC₂-TTF•⁺) and then to the dication (TTC₂-TTF²⁺), electron density is removed from the highest occupied molecular orbital (HOMO), which has a bonding character for the central C=C bond and an anti-bonding character for the C-S bonds. nih.gov Consequently, oxidation leads to a lengthening of the central C=C bond and a shortening of the C-S bonds, causing a downshift (redshift) in the frequency of the central C=C stretching mode. nih.govharvard.edu

Raman spectroscopy is particularly effective for this analysis. harvard.edu For instance, studies of TTF adsorbed on metal surfaces have used the frequency shifts of key vibrational modes to determine that the molecule exists primarily as the radical cation, TTF•⁺. harvard.edu The vibrational spectrum provides a distinct "fingerprint" for each oxidation state, allowing for a clear characterization of the charge distribution within TTC₂-TTF-based materials. nih.govharvard.edu

Table 3: Representative Vibrational Mode Frequencies for TTF and its Cation

| Vibrational Mode | Neutral TTF (TTF⁰) Frequency (cm⁻¹) | Cation Radical (TTF•⁺) Frequency (cm⁻¹) | Description |

| Central C=C Stretch (a_g) | ~1518 | ~1420 | This mode is highly sensitive to the oxidation state and shows a significant downward shift upon oxidation. harvard.edu |

| Ring C=C Stretch (a_g) | ~1480 | ~1390 | Also sensitive to charge transfer, showing a frequency decrease. |

| C-S Stretch (a_g) | ~472 | ~508 | This mode shifts to a higher frequency upon oxidation, reflecting an increase in bond order. harvard.edu |

Note: The exact frequencies can vary depending on the specific derivative, counter-ion, and solid-state packing effects.

Advanced Material Applications of Tetrakis Ethylthio Tetrathiafulvalene and Its Derivatives

Organic Conductors and Superconductors Research

The field of organic electronics has greatly benefited from the electron-donating capabilities of tetrathiafulvalene (B1198394) (TTF) and its derivatives. nih.gov These molecules are instrumental in the creation of organic conductors and have been pivotal in the discovery of organic superconductors. rsc.org

Design and Synthesis of Organic Metals

The synthesis of organic metals often involves the formation of charge-transfer (CT) salts, where an electron donor molecule, such as a TET-TTF derivative, transfers charge to an electron acceptor molecule. This process can lead to the formation of segregated stacks of donor and acceptor molecules, creating pathways for electrical conductivity. rsc.org The design of these materials focuses on tuning the electronic properties of the donor and acceptor to control the degree of charge transfer and the solid-state packing, which are crucial for achieving high conductivity.

A key strategy in the design of TTF-based organic metals is the substitution with alkylthio groups. This substitution can increase the electronic polarizability and decrease the on-site Coulomb repulsion, both of which are favorable for diminishing electron-electron correlations that can hinder electrical transport. rsc.org The synthesis of tetrakis(alkylthio)-tetrathiafulvalenes has been reported, and their charge-transfer complexes with tetracyanoquinodimethane (TCNQ) have been studied, revealing a range of conductivity properties. rsc.org

The formation of ion pair charge-transfer (IPCT) salts is another approach, where functional organic cations are introduced into a negatively charged TTF-metal coordination framework. nih.gov In these systems, the electron donor (TTF moiety) and electron acceptor (e.g., methyl viologen) form regular mixed-stack arrangements, with strong electrostatic interactions influencing the charge transfer. nih.govresearchgate.net Research has shown that in such complexes, partial electron transfer can be induced, leading to materials with interesting photo-responsive properties. nih.gov

| Donor Molecule | Acceptor Molecule | Conductivity Properties | Reference |

| Tetrakis(alkylthio)-tetrathiafulvalene | TCNQ | Varied conductivity depending on alkyl group | rsc.org |

| TTF-tetracarboxylate-metal complex | Methyl Viologen | Photo-responsive current | nih.gov |

Exploration of High-Performance Electrodes for Energy Storage

The redox activity of TET-TTF derivatives makes them promising candidates for electrode materials in energy storage devices like batteries. mdpi.com Their ability to undergo stable and reversible oxidation and reduction processes allows for the storage and release of charge.

Research into TTF derivatives for non-aqueous redox flow batteries has shown that modifying the TTF core with different substituent groups can enhance the redox potential and solubility in conventional carbonate electrolytes. researchgate.net For instance, derivatizing TTF with four poly(ethylene glycol) chains has been shown to achieve high concentrations in carbonate electrolytes, leading to a high energy density when paired with a lithium anode. rsc.org Similarly, derivatizing TTF with four cyanoethyl chains has been used to create a slurry in an aqueous electrolyte, enhancing redox stability by suppressing the dimerization of TTF while maintaining its redox properties. rsc.org

In the context of lithium-ion batteries, a three-dimensional metal-organic framework (MOF) based on a TTF derivative has been reported as a high-performance anode material. nih.gov This TTF-based MOF electrode exhibited a high discharge specific capacity and good reversibility, even at high charge and discharge rates. nih.gov The excellent performance is attributed to the TTF moiety and the structure of the MOF. nih.gov

| TTF Derivative | Application | Key Performance Metric | Reference |

| PEG-derivatized TTF | Non-aqueous redox flow battery | High energy density (88 Wh L⁻¹) | rsc.org |

| Cyanoethyl-derivatized TTF | Aqueous redox flow battery | High capacity retention (75.8% after 1000 cycles) | rsc.org |

| TTF-based MOF | Lithium-ion battery anode | High discharge capacity (1117.4 mA h g⁻¹) | nih.gov |

| TTF-based COF | Hybrid lithium-ion capacitor anode | High energy density (140 Wh kg⁻¹) |

Development of Organic Field-Effect Transistors (OFETs)

TET-TTF and its derivatives are attractive materials for the active layer in organic field-effect transistors (OFETs) due to their potential for high charge carrier mobility. bohrium.com The performance of these devices is highly dependent on the molecular packing and ordering in the solid state.

Solution-processed single crystals of dithiophene-tetrathiafulvalene (DT-TTF) and dibenzo-tetrathiafulvalene (DB-TTF) have been used to fabricate OFETs with mobilities as high as 3.6 cm²/Vs. bohrium.com These devices exhibit excellent operational characteristics, including high on/off ratios and good stability. bohrium.com The introduction of fused aromatic rings, such as benzene (B151609) and pyrazine, to the TTF skeleton has been shown to enhance intermolecular interactions and improve the stability of the resulting OFETs. nih.gov

The morphology of the semiconductor film plays a crucial role in device performance. TTF derivatives can be utilized in single-crystal, vacuum-deposited thin-film, and solution-processed thin-film OFETs. nih.gov While single-crystal devices often exhibit the highest performance, research is ongoing to develop solution-processable TTF derivatives that can achieve high mobility for low-cost, large-area electronics. nih.gov

| TTF Derivative | Device Type | Mobility (cm²/Vs) | Reference |

| DT-TTF | Solution-processed single-crystal OFET | up to 3.6 | bohrium.com |

| DB-TTF | Solution-processed single-crystal OFET | - | bohrium.com |

| Aromatic ring-condensed TTFs | Thin-film OFET | - | nih.gov |

Utilization in Perovskite Solar Cells as Hole-Transporting Materials

In perovskite solar cells (PSCs), hole-transporting materials (HTMs) play a critical role in extracting and transporting positive charge carriers from the perovskite layer to the electrode. TET-TTF derivatives have emerged as promising dopant-free HTMs, offering advantages in terms of stability and performance. nih.govresearchgate.net

The selection of a suitable HTM is crucial for achieving high power conversion efficiency (PCE) in PSCs. researchgate.net TTF derivatives can be designed to have appropriate energy level alignment with the perovskite, ensuring efficient hole extraction. nih.gov For example, a novel TTF derivative anchored with eight carboxyl groups has been used as a dopant-free HTL, resulting in a high PCE of 16.7%, a significant improvement compared to devices without an HTL. researchgate.net The performance enhancement was attributed to better energy level matching, enhanced hole extraction, and improved perovskite morphology. researchgate.net

Theoretical studies have also been employed to design and screen potential TTF-based HTMs. nih.gov These studies analyze properties such as molecular structure, absorption spectra, and frontier molecular orbital distributions to predict the performance of different derivatives. nih.gov

| TTF Derivative | Device Structure | Power Conversion Efficiency (PCE) | Reference |

| TTF derivative with eight carboxyl groups | Inverted PSC | 16.7% | researchgate.net |

| TTF-2 (theoretically studied) | Perovskite Solar Cell | - | nih.gov |

Supramolecular Systems and Molecular Machines

The unique redox properties of TET-TTF and its derivatives make them ideal building blocks for the construction of supramolecular systems and molecular machines. beilstein-journals.orgnih.gov Their ability to switch between different oxidation states can be used to control molecular motion and create dynamic, responsive materials. beilstein-journals.org

Redox-Switchable Systems for Molecular Motion Control

The reversible oxidation of the TTF core from a neutral state to a radical cation (TTF•+) and a dication (TTF²+) is accompanied by significant changes in its electronic and conformational properties. nih.gov In its neutral state, TTF is a strong π-electron donor, readily forming donor-acceptor complexes with electron-deficient molecules. beilstein-journals.orgnih.gov Upon oxidation, its electron-donating ability is diminished. nih.gov This change in electronic character can be harnessed to control the association and dissociation of molecular components in a supramolecular assembly.

This principle has been extensively used in the design of mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes. beilstein-journals.orgnih.gov In a typical TTF-based rotaxane, a macrocyclic ring is threaded onto an axle containing a TTF unit. The position of the ring on the axle can be controlled by the redox state of the TTF unit. For example, if the ring is an electron-deficient macrocycle, it will preferentially reside at the TTF station in its neutral, electron-rich state. Upon oxidation of the TTF unit, the electrostatic repulsion between the now positively charged TTF and the electron-deficient ring will cause the ring to move to a different station on the axle. This redox-induced switching of the ring's position constitutes a form of controlled molecular motion. beilstein-journals.org

The development of such redox-switchable systems is a key area of research in the field of molecular machines, with potential applications in areas such as molecular electronics and smart materials. beilstein-journals.orgsdu.dk

Building Blocks for Rotaxanes and Catenanes

Tetrakis(ethylthio)tetrathiafulvalene and its parent compound, tetrathiafulvalene (TTF), are pivotal components in the construction of mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes. beilstein-journals.org These complex structures, where molecules are linked mechanically without a covalent bond, are at the forefront of molecular machinery and advanced materials. beilstein-journals.orgyoutube.com

Rotaxanes consist of a dumbbell-shaped molecule threaded through a macrocycle, with bulky "stopper" groups preventing the components from separating. youtube.com Catenanes, on the other hand, are composed of two or more interlocked macrocycles. beilstein-journals.orgnih.gov The unique redox properties of the TTF core are central to the function of these systems. TTF can be reversibly oxidized from its neutral state to a stable radical cation (TTF•+) and then to a dication (TTF2+). beilstein-journals.orgwikipedia.org This ability to switch between different electronic states allows for the control of movement within the interlocked structure. beilstein-journals.org

The formation of these intricate assemblies often begins with the creation of a pseudorotaxane, where a molecular thread is encircled by a macrocycle through non-covalent interactions. beilstein-journals.org This precursor is then converted into a rotaxane by adding bulky stoppers or into a catenane through macrocyclization of the thread. beilstein-journals.org The first catenane incorporating a TTF unit was synthesized in 1994, paving the way for a wide array of donor-acceptor rotaxanes and catenanes with sophisticated topological designs. beilstein-journals.org

A notable advancement in this field is the development of "rotacatenanes," which are hybrid structures combining the features of both rotaxanes and catenanes. beilstein-journals.org These systems can exhibit multiple stable states, each with a unique color, and can be switched between different co-conformations, demonstrating the potential for creating complex molecular switches and machines. beilstein-journals.org

Host-Guest Recognition and Chemical Sensing

The unique electronic and structural characteristics of tetrakis(ethylthio)tetrathiafulvalene and its derivatives make them highly effective in the fields of host-guest chemistry and chemical sensing. Their ability to engage in specific non-covalent interactions, such as π-π stacking and charge-transfer interactions, allows them to recognize and bind to a variety of guest molecules. beilstein-journals.orgrsc.org

The TTF unit, being π-electron-rich, can form stable complexes with π-electron-deficient guests. beilstein-journals.org This interaction often results in a distinct color change, providing a visual indication of complex formation. beilstein-journals.org This principle is fundamental to their application as chemical sensors.

Furthermore, the redox activity of the TTF moiety can be harnessed for sensing applications. The binding of a guest molecule can influence the oxidation potential of the TTF unit, leading to a measurable electrochemical response. This has been demonstrated in systems where TTF-functionalized receptors selectively respond to specific anions and cations. rsc.org For instance, a bis(diamino-diamido) TTF derivative has been shown to selectively detect oxalate (B1200264) and sulfate (B86663) anions, as well as nickel(II) and copper(II) cations, through changes in its redox potentials. rsc.org

The design of more complex host systems, such as prismatic cages, further enhances guest recognition capabilities. In these structures, the spacers or pillars of the cage can actively participate in binding through dipole-cation or dipole-dipole interactions, leading to enhanced binding affinity and selectivity for specific guests. rsc.org This highlights the importance of considering the entire host architecture, not just the primary binding site, in the design of advanced chemical sensors. The development of metal-organic frameworks (MOFs) incorporating TTF derivatives also presents a promising avenue for creating highly sensitive and selective chemical sensors due to their high surface areas and tunable pore structures. ustc.edu.cn

Design of Redox-Active Hemicarcerands

Building on the principles of host-guest chemistry, tetrakis(ethylthio)tetrathiafulvalene derivatives have been instrumental in the design of redox-active hemicarcerands. Hemicarcerands are cage-like molecules that can physically entrap smaller guest molecules, forming a host-guest complex known as a carceplex. The "redox-active" designation signifies that the host molecule can undergo reversible oxidation and reduction, a property endowed by the incorporated TTF units.

The synthesis of these complex structures involves the covalent attachment of multiple TTF subunits to cavitands, which are bowl-shaped molecular platforms. researchgate.nettandfonline.com These TTF-functionalized cavitands then serve as building blocks that can be linked together to form the larger, cage-like hemicarcerand. researchgate.net In one notable example, four TTF subunits are covalently appended to the equatorial region of two cavitand moieties, effectively tethering them together to create the hemicarcerand cage. researchgate.net

A key feature of these TTF-based hemicarcerands is their multi-electron redox character, arising from the presence of multiple TTF units. researchgate.net Preliminary electrochemical studies have shown that the TTF residues in these structures often behave as independent, non-interacting groups in their electron transfer reactions. researchgate.nettandfonline.com This allows for a stepwise oxidation or reduction of the hemicarcerand, potentially enabling fine control over the encapsulation and release of guest molecules through electrochemical stimuli. The development of these redox-active hemicarcerands represents a significant step towards creating sophisticated molecular containers with tunable properties for applications in areas such as controlled release and molecular electronics.

Molecule-Based Magnetic Materials

Tetrakis(ethylthio)tetrathiafulvalene and its derivatives are prominent components in the field of molecule-based magnetic materials. nih.gov These materials are constructed from well-defined molecular building blocks, such as paramagnetic organic radicals or metal ions coordinated to organic ligands, and exhibit a wide range of magnetic phenomena. nih.gov The ability to design and synthesize these molecules allows for tunable magnetic properties, leading to materials with long-range magnetic ordering and other desirable characteristics. nih.gov

The TTF core, particularly in its radical cation state (TTF•+), is an open-shell molecule with an unpaired electron, making it a fundamental unit for constructing magnetic materials. mdpi.comdntb.gov.ua These radical cations can interact with each other in the solid state, leading to various magnetic behaviors.

Organic Ferromagnets and Spin Structure Engineering

The quest for purely organic ferromagnets, materials that exhibit spontaneous magnetization without the presence of metal atoms, is a significant driver in materials science. Tetrathiafulvalene derivatives have been explored as potential building blocks for such materials. nih.gov The magnetic properties of these systems are dictated by the arrangement of the radical cations in the crystal lattice and the nature of the magnetic exchange interactions between them.

In many cases, TTF radical cations form π-dimers in the solid state, where two radical cations are associated in a face-to-face manner. mdpi.comdntb.gov.ua This arrangement often leads to strong antiferromagnetic interactions, where the unpaired electrons on adjacent molecules align in opposite directions, resulting in a diamagnetic ground state with no net magnetic moment. mdpi.comdntb.gov.ua However, by carefully engineering the crystal structure and the intermolecular interactions, it is possible to favor ferromagnetic coupling, where the spins align parallel to each other, leading to a net magnetic moment. The design of TTF-based systems with specific spin structures is an active area of research aimed at creating novel organic magnetic materials.

Stimuli-Responsive Magnetic Property Changes in Radical Cation Salts

A particularly fascinating aspect of tetrakis(ethylthio)tetrathiafulvalene-based materials is their ability to exhibit stimuli-responsive magnetic properties. This means that their magnetic behavior can be switched or altered by an external stimulus, such as temperature. mdpi.comdntb.gov.ua

A prime example is the radical cation salt [Tetrakis(ethylthio)tetrathiafulvalene•+][NTf2−]. mdpi.comdntb.gov.ua In its crystalline solid state, the radical cations form π-dimers with strong antiferromagnetic coupling, rendering the material essentially non-magnetic (diamagnetic). mdpi.comdntb.gov.ua However, upon heating to its melting point of 144 °C, it undergoes a phase transition to a liquid state. mdpi.com In the liquid phase, the π-dimers dissociate, and the individual radical cations behave as independent paramagnetic species, resulting in a significant increase in the material's magnetic susceptibility. mdpi.comdntb.gov.ua This solid-liquid phase transition is reversible, allowing for the magnetic properties to be switched back and forth by cycling the temperature. mdpi.com

This behavior is attributed to the dynamic dissociation and association of the radical cation species, facilitated by the flexible and charge-delocalized counterion. mdpi.com Such liquescent radical cation salts are promising candidates for the development of new stimuli-responsive materials with tunable magnetic and photophysical properties. mdpi.com

| Compound | Phase | Magnetic State | Transition Temperature (°C) |

| [Tetrakis(ethylthio)tetrathiafulvalene•+][NTf2−] | Solid | Diamagnetic (Antiferromagnetic coupling) | 144 (Melting) |

| [Tetrakis(ethylthio)tetrathiafulvalene•+][NTf2−] | Liquid | Paramagnetic | 115 (Solidifying) |

Interplay between Magnetic Properties and Electrical Conductivity

In certain tetrathiafulvalene-based materials, there is a strong interplay between their magnetic properties and electrical conductivity. aps.orgrsc.org This is particularly evident in charge-transfer salts where the TTF molecules are partially oxidized, leading to the formation of stacks of radical cations that can facilitate the movement of charge. aps.org

For instance, the charge-transfer salts (TTF)12(SCN)7 and (TTF)12(SeCN)7 exhibit metal-like electrical conductivity at room temperature, which increases as the temperature is lowered. aps.org However, their magnetic susceptibility, as measured by ESR intensity, decreases with decreasing temperature in this metallic regime. aps.org At a certain critical temperature (around 170 K), these materials undergo a metal-to-nonmetal transition, where the electrical conductivity drops sharply, and the magnetic properties change to that of a semiconductor. aps.org

This coupling of magnetic and electronic properties is also observed in metal-organic frameworks (MOFs) that incorporate TTF-based linkers. rsc.org A dysprosium(III) MOF with a TTF-tetracarboxylate linker exhibits both semiconducting behavior and single-molecule magnet (SMM) properties. rsc.org The efficient π-stacking of the partially oxidized TTF units gives rise to electrical conductivity, while the dysprosium ions are responsible for the magnetic behavior. rsc.org The introduction of paramagnetic metal ions into conductive TTF-based coordination polymers can also lead to interesting phenomena such as negative magnetoresistance, where the electrical resistance decreases in the presence of a magnetic field. digitellinc.com These examples highlight the potential for creating multifunctional materials where magnetic and electronic properties are intrinsically linked and can be tuned through chemical design. nih.gov

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| TTF | Tetrathiafulvalene |

| TTF•+ | Tetrathiafulvalene radical cation |

| TTF2+ | Tetrathiafulvalene dication |

| [Tetrakis(ethylthio)tetrathiafulvalene•+][NTf2−] | Tetrakis(ethylthio)tetrathiafulvalene radical cation bis(trifluoromethanesulfonyl)imide |

| (TTF)12(SCN)7 | Dodecatetrathiafulvalene heptathiocyanate |

| (TTF)12(SeCN)7 | Dodecatetrathiafulvalene heptaselenocyanate |

| TTF-tetracarboxylate | Tetrathiafulvalene-tetracarboxylate |

| Bis(diamino-diamido) TTF derivative | Bis(diamino-diamido)tetrathiafulvalene |

Advanced Characterization Techniques and Computational Methodologies

Spectroscopic Techniques for Electronic and Molecular Characterization

Spectroscopy is a cornerstone in the study of Tetrakis(ethylthio)tetrathiafulvalene, offering a window into its electronic transitions, magnetic states, and vibrational modes.

Electronic spectroscopy, spanning the ultraviolet (UV), visible, and near-infrared (NIR) regions, is crucial for characterizing the different oxidation states of Tetrakis(ethylthio)tetrathiafulvalene. The neutral form of tetrathiafulvalene (B1198394) (TTF) and its derivatives typically shows weak absorption bands above 350 nm. However, upon oxidation, the resulting radical cation and dication species exhibit strong and characteristic absorption bands.

In a notable study, the radical cation salt, [Tetrakis(ethylthio)tetrathiafulvalene]•+[NTf₂]⁻, was analyzed. In its solid, crystalline state at 30°C, the compound displays broad absorption that extends from the visible to the NIR region. This spectrum is characteristic of TTF radical cations that form π-dimer structures. When heated to its liquid state at 150°C, the electronic spectrum changes significantly, closely resembling that of the compound in a dilute dichloromethane (B109758) solution, which suggests the dissociation of these π-dimers. researchgate.net

Table 1: Electronic Absorption Data for [Tetrakis(ethylthio)tetrathiafulvalene]•+[NTf₂]⁻

| State | Temperature (°C) | Maximum Absorption Wavelengths (λmax) | Notes |

|---|---|---|---|

| Solid (KBr pellet) | 30 | 420 nm, 740 nm, 900 nm (shoulder) | Broad absorption, indicative of π-dimer formation. |

| Liquid | 150 | - | Spectrum resembles that of the solution state, suggesting dimer dissociation. |

| Solution (CH₂Cl₂) | - | - | Represents dissociated radical cations. |

This table summarizes the key absorption features of the Tetrakis(ethylthio)tetrathiafulvalene radical cation salt in different physical states.

Magnetic resonance techniques, including Electron Spin Resonance (ESR) and Nuclear Magnetic Resonance (NMR), provide profound insights into the electronic spin states and molecular structure of Tetrakis(ethylthio)tetrathiafulvalene and its derivatives.

ESR spectroscopy is particularly powerful for studying the radical cation species (TTF•+). Research on the [Tetrakis(ethylthio)tetrathiafulvalene]•+[NTf₂]⁻ salt revealed significant changes in magnetic properties with physical state. researchgate.netscispace.com In the crystalline solid phase, the ESR signal is extremely weak, indicating strong antiferromagnetic interactions between the unpaired electrons within the π-dimer structure, leading to an effectively diamagnetic state. researchgate.netscispace.com Upon melting to a liquid, the ESR signal becomes substantially stronger, which is characteristic of a paramagnetic state where the radical cations are dissociated and interact only weakly. researchgate.netscispace.com

Table 2: ESR Spectroscopic Data for [Tetrakis(ethylthio)tetrathiafulvalene]•+[NTf₂]⁻

| State | Magnetic Property | ESR Signal Intensity | Interpretation |

|---|---|---|---|

| Crystalline Solid | Diamagnetic | Extremely weak | Strong antiferromagnetic coupling within π-dimers. |

| Liquid | Paramagnetic | Significantly stronger | Dissociation of π-dimers into isolated radical cations. |

This table outlines the magnetic properties and corresponding ESR signal characteristics of the Tetrakis(ethylthio)tetrathiafulvalene radical cation salt.

NMR spectroscopy is an indispensable tool for confirming the molecular structure of newly synthesized TTF derivatives. While specific NMR spectral data for Tetrakis(ethylthio)tetrathiafulvalene is not detailed in the searched literature, ¹H and ¹³C NMR are routinely used to verify the successful synthesis and purity of such compounds by confirming the chemical environment of the protons and carbon atoms in the ethylthio groups and the TTF core. mdpi.com

Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to probe the structural features of TTF derivatives by identifying their characteristic vibrational modes.

Raman spectroscopy is highly sensitive to the vibrations of the C=C double bonds in the TTF core, which are strongly coupled to the molecule's electronic state. This makes it an excellent tool for studying charge transfer and the mixed-valence states in TTF-based materials. researchgate.net For example, in related bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF) salts, Raman spectra show distinct bands in the C=C stretching region that are interpreted as arising from both intramolecular and intermolecular charge oscillations. researchgate.net While specific Raman data for Tetrakis(ethylthio)tetrathiafulvalene were not found, similar analyses would be applicable to understand its vibrational and electronic properties.

High-resolution mass spectrometry techniques are essential for the unambiguous identification and characterization of complex organic molecules like Tetrakis(ethylthio)tetrathiafulvalene and its assemblies.

Fast Atom Bombardment Mass Spectrometry (FABMS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are soft ionization techniques capable of analyzing large, non-volatile, and thermally labile compounds without significant fragmentation. These methods are used to precisely determine the molecular weight of TTF derivatives, confirming their chemical composition. For example, FAB-HRMS (High-Resolution Mass Spectrometry) has been successfully used to confirm the composition of complex TTF-metal complexes. mdpi.com Although specific FABMS or MALDI-TOF studies on Tetrakis(ethylthio)tetrathiafulvalene were not identified in the searched literature, these techniques are standard practice for verifying the molecular formula (C₁₄H₂₀S₈) and purity of the synthesized compound.

Electrochemical Methods for Redox Behavior Analysis

The defining characteristic of Tetrakis(ethylthio)tetrathiafulvalene is its ability to act as an electron donor. Electrochemical methods are the primary tools used to quantify this behavior.

Cyclic voltammetry (CV) is the most widely used technique to investigate the redox properties of TTF derivatives. beilstein-journals.orgnih.gov It provides information on the oxidation potentials and the stability of the resulting oxidized species. TTF compounds characteristically undergo two sequential and reversible one-electron oxidations. nih.gov

First Oxidation: TTF (neutral) ⇌ TTF•+ (radical cation) + e⁻ (at potential E₁)

Second Oxidation: TTF•+ (radical cation) ⇌ TTF²⁺ (dication) + e⁻ (at potential E₂)

These processes are observed as two distinct redox waves in a cyclic voltammogram. beilstein-journals.org The potential at which these oxidations occur is highly dependent on the nature of the substituent groups attached to the TTF core. Electron-donating groups, such as the ethylthio (-SEt) groups in Tetrakis(ethylthio)tetrathiafulvalene, lower the oxidation potentials, making the molecule a stronger electron donor compared to the unsubstituted parent TTF.

While the precise oxidation potential values for Tetrakis(ethylthio)tetrathiafulvalene were not available in the reviewed literature, the general behavior is well-established. The study of various TTF derivatives shows a clear trend where electron-donating substituents facilitate oxidation. beilstein-journals.org Chronoamperometry, a complementary technique, can be used to study the kinetics of the electron transfer processes and to determine diffusion coefficients of the electroactive species.

Table 3: General Electrochemical Behavior of TTF Derivatives from Cyclic Voltammetry

| Process | Reaction | Electrochemical Signature |

|---|---|---|

| First Oxidation | TTF ⇌ TTF•+ + e⁻ | Reversible one-electron wave at E₁ |

| Second Oxidation | TTF•+ ⇌ TTF²⁺ + e⁻ | Reversible one-electron wave at E₂ |

This table describes the characteristic redox processes for tetrathiafulvalene derivatives as observed by cyclic voltammetry.

Spectroelectrochemistry

Spectroelectrochemistry is a powerful analytical technique that simultaneously provides information about the electrochemical and spectroscopic properties of a molecule. By combining an electrochemical experiment with a spectroscopic measurement, it is possible to observe the changes in a molecule's spectrum as its oxidation state is varied. This is particularly valuable for redox-active molecules like tetrathiafulvalene (TTF) and its derivatives.

For TTF derivatives, spectroelectrochemistry allows for the in-situ characterization of the neutral, radical cation (TTF•+), and dication (TTF2+) states. The technique can monitor the changes in the electronic absorption spectrum (UV-Vis-NIR) or vibrational spectrum (Raman or IR) as the potential applied to an electrode is swept. For instance, the electrochemical oxidation of a TTF derivative can be followed by observing the disappearance of the absorption bands corresponding to the neutral species and the appearance of new bands associated with the radical cation. acs.org

Surface-enhanced Raman spectroscopy (SERS) coupled with electrochemistry is a particularly sensitive method for studying TTF derivatives assembled on metal surfaces. acs.org As the TTF derivative is oxidized, changes in the vibrational frequencies of its constituent bonds can be precisely monitored. This provides a detailed picture of how the molecular structure responds to electron transfer. acs.org The changes in vibrational frequencies upon oxidation serve as a high-contrast mechanism to definitively determine the oxidation state of the TTF unit. acs.org

Impedance Spectroscopy

While specific impedance spectroscopy studies on Tetrakis(ethylthio)tetrathiafulvalene are not extensively documented in the reviewed literature, the technique is broadly applicable to materials based on TTF derivatives. For these organic semiconductor materials, EIS can provide critical information about:

Bulk conductivity: The resistance of the material itself.

Grain boundary effects: In polycrystalline films, the resistance and capacitance associated with the boundaries between crystalline grains.

Electrode interface properties: The charge transfer resistance and capacitance at the interface between the TTF material and the electrical contacts.

Structural transformations: In-situ impedance spectroscopy can monitor changes in the electrical properties of a material as it undergoes phase transitions or other structural changes. mdpi.com

By modeling the impedance data with an equivalent electrical circuit (EEC), quantitative values for these parameters can be extracted. mdpi.com For example, a simple model might consist of a resistor (representing bulk resistance) in parallel with a constant phase element (representing capacitance). mdpi.com This type of analysis is crucial for understanding the performance of TTF-based materials in electronic devices.

Structural Elucidation via X-ray Diffraction

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental to understanding the relationship between the molecular structure of Tetrakis(ethylthio)tetrathiafulvalene and its solid-state properties.

Single-Crystal X-ray Diffraction for Solid-State Architectures

Single-crystal X-ray diffraction provides the most detailed and unambiguous structural information. For the radical cation salt of Tetrakis(ethylthio)tetrathiafulvalene with the bis(N-trifluoromethanesulfonyl)imide anion, ([C16H20S8]•+[NTf2]−), single-crystal X-ray analysis has revealed its specific solid-state architecture. mdpi.com The analysis showed that the radical cation units form two crystallographically independent π-dimers, denoted as dimer-A and dimer-B. mdpi.com These two dimer structures are reported to be quite similar. mdpi.com

The ability to obtain single crystals and determine their structure is crucial for understanding the packing of these molecules, which in turn governs the electronic interactions and charge transport properties of the material. The crystal structures of various TTF derivatives and their radical cation salts have been extensively studied, revealing a rich variety of packing motifs, including columnar stacks and κ-type packing. researchgate.net

Table 1: Crystallographic Data for a Tetrakis(ethylthio)tetrathiafulvalene Radical Cation Salt Note: This table is based on data for a representative radical cation salt and serves as an illustrative example of the type of information obtained from single-crystal X-ray diffraction.

| Parameter | Value |

| Chemical Formula | C16H20O4NF6S10 |

| Molecular Weight | 724.93 |

| Crystal System | Not specified in abstract |

| Space Group | Not specified in abstract |

| Key Structural Feature | Formation of π-dimers |

| CCDC No. | 2417640 |

Data sourced from a study on [1•+][NTf2−], where 1 is Tetrakis(ethylthio)tetrathiafulvalene. mdpi.com

Analysis of Stacking Modes and Intermolecular Interactions

The solid-state packing of TTF derivatives is dominated by non-covalent interactions, including π-stacking and chalcogen bonding. In the radical cation salt of Tetrakis(ethylthio)tetrathiafulvalene, the molecules are organized into π-dimers. mdpi.com Within these dimers, the distances between sulfur atoms have been found to be in the range of 3.3–3.4 Å, which is significantly shorter than the sum of the van der Waals radii of sulfur atoms (3.7 Å). mdpi.com This indicates strong intermolecular interactions between the radical cation units.

The study of intermolecular interactions is critical as they dictate the electronic coupling between adjacent molecules, which is a key factor in determining the electrical conductivity of the material. The analysis of crystal structures reveals various types of interactions:

π-π stacking: The face-to-face arrangement of the planar TTF cores.

Chalcogen bonding: Non-covalent interactions involving the sulfur atoms of the TTF core and peripheral thioether groups with other atoms. rsc.org

The specific stacking mode, whether it be "head-to-tail" or "head-to-head," and the degree of slip between adjacent molecules in a stack are also determined from X-ray diffraction data and have a profound impact on the material's properties. researchgate.netrsc.org

Computational Chemistry and Molecular Modeling

Computational chemistry provides a powerful complement to experimental techniques by offering a molecular-level understanding of the structure, properties, and behavior of Tetrakis(ethylthio)tetrathiafulvalene.

Quantum Mechanical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of TTF and its derivatives. researchgate.netacademie-sciences.fr DFT calculations can accurately predict a wide range of properties, including:

Optimized molecular geometry: Providing insights into bond lengths, bond angles, and conformational preferences. academie-sciences.fr

Electronic properties: Calculating the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ionization potential and electron affinity. researchgate.net

Vibrational frequencies: Simulating the infrared and Raman spectra, which can aid in the interpretation of experimental spectra. academie-sciences.fr

Atomic charges and electrostatic potential: Mapping the distribution of charge within the molecule and identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. academie-sciences.fruv.esrsc.org TD-DFT calculations are essential for:

Simulating UV-Vis absorption spectra: By calculating the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.net

Understanding charge-transfer properties: Analyzing the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer between donor and acceptor moieties. researchgate.net

Interpreting complex spectra: Aiding in the assignment of features in experimental spectra, such as X-ray absorption spectra, by calculating the transitions from core orbitals to unoccupied molecular orbitals. rsc.org

These computational methods are invaluable for rationalizing experimental observations and for guiding the design of new TTF-based materials with tailored properties. For instance, DFT calculations have been used to analyze the intermolecular interactions in TTF dimers and to understand the origin of different stacking geometries in the solid state. aip.org

Molecular Dynamics Simulations for Dynamic Behavior

A key aspect of the dynamic behavior of Tetrakis(ethylthio)tetrathiafulvalene revolves around the conformational flexibility of its four ethylthio (-S-CH2-CH3) substituents. These side chains can adopt various orientations relative to the central tetrathiafulvalene (TTF) core, influencing the molecule's packing in the solid state and its interactions in solution. While specific, in-depth MD simulation studies exclusively focused on the ethylthio group dynamics in TTC2-TTF are not extensively detailed in the public domain, the principles can be inferred from studies on similar substituted TTF derivatives.

For instance, computational studies on related dimethyl-ethylenedithio-tetrathiafulvalene have utilized Density Functional Theory (DFT) calculations combined with free energy surface (FES) analysis to explore the equilibrium between different conformers (e.g., biaxial vs. biequatorial). This approach reveals the energy barriers associated with the interconversion between different conformational states. A similar methodology applied to Tetrakis(ethylthio)tetrathiafulvalene would likely involve the following steps:

Force Field Parameterization: A crucial initial step is the development or validation of a force field that accurately describes the intramolecular and intermolecular interactions of TTC2-TTF. This may involve quantum mechanical calculations to derive partial charges and torsional parameters for the ethylthio groups.

Simulation Setup: The simulation system would consist of one or more TTC2-TTF molecules placed in a simulation box, often with periodic boundary conditions to mimic a larger system (e.g., a crystal or a solution).

Equilibration and Production Runs: The system is first equilibrated to the desired temperature and pressure. Following this, long production runs are performed to generate trajectories of atomic motion.

A significant finding from studies on a radical cation salt of Tetrakis(ethylthio)tetrathiafulvalene is the dynamic dissociation and association of π-dimers in response to temperature changes. mdpi.com In the solid crystalline state, the molecules form π-dimers with strong antiferromagnetic interactions. mdpi.com Upon heating to a liquid state, these dimers dissociate into paramagnetic monomers. mdpi.com MD simulations could be employed to model this phase transition, providing an atomistic view of the structural rearrangements and changes in intermolecular interactions that drive this phenomenon.

The table below summarizes key parameters and potential insights that could be derived from MD simulations of Tetrakis(ethylthio)tetrathiafulvalene.

| Simulation Parameter/Analysis | Description | Potential Insights for Tetrakis(ethylthio)tetrathiafulvalene |

| Force Field | Set of functions and parameters to calculate the potential energy of the system. | Accurate representation of the conformational energies of the ethylthio groups and intermolecular interactions. |

| Ensemble | Statistical mechanics ensemble used (e.g., NVT, NPT). | Simulation of the system at constant temperature and/or pressure to mimic experimental conditions. |

| Simulation Time | Duration of the simulation. | Sufficiently long simulations are needed to observe rare conformational transitions and ensure adequate sampling of the phase space. |

| Dihedral Angle Analysis | Monitoring the torsion angles within the ethylthio side chains. | Identification of stable conformers (e.g., gauche, anti) and the energy barriers for their interconversion. |

| Radial Distribution Functions | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Information on intermolecular packing and the formation of aggregates or π-stacks in the condensed phase. |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Assessment of the overall structural stability and conformational changes of the molecule over time. |

Band Structure and Electronic Transport Calculations

The electronic properties of Tetrakis(ethylthio)tetrathiafulvalene in the solid state are fundamentally determined by its electronic band structure. Band structure calculations, typically performed using DFT, map the allowed energy levels for electrons as a function of their momentum in the reciprocal lattice of the crystal. These calculations are essential for predicting the material's conductivity, understanding charge transport pathways, and interpreting experimental electronic spectra.

For organic molecular crystals like TTC2-TTF, the electronic properties are highly dependent on the crystal packing and the degree of intermolecular orbital overlap. The ethylthio substituents play a crucial role in dictating this packing.

The general approach for calculating the band structure and electronic transport properties involves:

Crystal Structure Determination: An accurate crystal structure, usually obtained from X-ray diffraction experiments, serves as the input for the calculations.

DFT Calculations: Self-consistent field calculations are performed to determine the ground-state electronic density and the Kohn-Sham orbitals of the crystal.